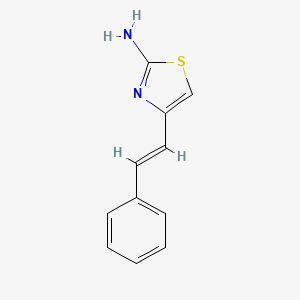

4-(2-Phenylethenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-phenylethenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-11-13-10(8-14-11)7-6-9-4-2-1-3-5-9/h1-8H,(H2,12,13)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWBOEVZTKCPDJ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 2 Phenylethenyl 1,3 Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon-proton framework of 4-(2-phenylethenyl)-1,3-thiazol-2-amine (B2995422). Through a combination of one-dimensional and two-dimensional experiments, each proton and carbon atom in the structure can be unambiguously assigned.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The chemical shift (δ) indicates the electronic environment, the integration value reveals the number of protons responsible for the signal, and coupling constants (J) give information about adjacent, non-equivalent protons.

For this compound, the spectrum is characterized by distinct regions:

Aromatic Region (δ 7.2-7.8 ppm): The five protons of the phenyl group typically appear as a complex multiplet in this region.

Vinylic Region (δ 6.8-7.5 ppm): The two protons of the phenylethenyl bridge (-CH=CH-) appear as two distinct doublets. The large coupling constant (typically J ≈ 16 Hz) is characteristic of a trans configuration, indicating the phenyl and thiazole (B1198619) groups are on opposite sides of the double bond.

Thiazole Region (δ ~6.9 ppm): A sharp singlet corresponding to the single proton at the C5 position of the thiazole ring is observed. rsc.org

Amine Region (δ ~7.1 ppm): The two protons of the primary amine group (-NH₂) typically appear as a broad singlet. rsc.org Its chemical shift can be variable and is dependent on solvent, concentration, and temperature. msu.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound Data inferred from analogous structures and standard chemical shift ranges. rsc.orgorgchemboulder.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH₂ | ~7.1 | Broad Singlet | - | 2H |

| Phenyl H (ortho, meta, para) | 7.20 - 7.80 | Multiplet | - | 5H |

| Ethenyl H (α to thiazole) | ~7.00 | Doublet | ~16 | 1H |

| Ethenyl H (β to thiazole) | ~7.40 | Doublet | ~16 | 1H |

| Thiazole H-5 | ~6.98 | Singlet | - | 1H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts for this compound are spread over a wide range, reflecting the different types of carbon atoms (sp² aromatic, sp² vinylic, and sp² heterocyclic).

Thiazole Carbons: The C2 carbon, bonded to two nitrogen atoms, is the most deshielded, appearing around δ 168-169 ppm. The C4 carbon appears near δ 150 ppm, while the C5 carbon is found further upfield around δ 102-107 ppm. asianpubs.org

Phenyl and Ethenyl Carbons: The carbons of the phenyl ring and the ethenyl bridge resonate in the δ 120-140 ppm range. oregonstate.edu

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which aids in the definitive assignment of the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data inferred from analogous structures like 2-amino-4-phenylthiazole (B127512) and styrenic compounds. rsc.orgasianpubs.orgoregonstate.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiazole C5 | ~105 |

| Phenyl & Ethenyl Carbons | 120 - 135 |

| Phenyl C1 (ipso) | ~135 |

| Thiazole C4 | ~150 |

| Thiazole C2 (Amine C) | ~169 |

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu It would show a cross-peak between the two vinylic protons of the ethenyl bridge, confirming their connectivity. It would also reveal the coupling network within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of protonated carbons, for instance, linking the thiazole H5 signal to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) ¹H-¹³C correlations. sdsu.edu It is vital for connecting the different fragments of the molecule. For example, HMBC would show correlations from the ethenyl protons to the thiazole C4 and the ipso-carbon of the phenyl ring, confirming the link between the three main components of the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are bonded. For this compound, NOESY can definitively confirm the trans stereochemistry of the double bond by showing a correlation between the thiazole H5 proton and the vinylic proton alpha to the thiazole ring, and between the ortho-protons of the phenyl ring and the vinylic proton beta to the thiazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Key expected absorptions for this compound include:

N-H Stretching: The primary amine group shows two characteristic sharp bands in the region of 3450-3250 cm⁻¹.

C-H Stretching: Aromatic and vinylic C-H stretches appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the phenyl and ethenyl groups result in a series of absorptions in the 1650-1450 cm⁻¹ fingerprint region.

Trans-Vinylic C-H Bending: A strong and characteristic absorption band around 965 cm⁻¹ is indicative of the out-of-plane bending of the C-H bonds on a trans-disubstituted alkene, further confirming the stereochemistry of the ethenyl linker.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3250 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic |

| 1650 - 1580 | C=N / C=C Stretch | Thiazole / Phenyl Ring |

| ~1625 | C=C Stretch | Ethenyl Linker |

| ~965 | C-H Out-of-Plane Bend | trans-Alkene |

Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI). The molecular formula C₁₁H₁₀N₂S corresponds to a monoisotopic mass of approximately 202.06 Da.

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 202. The fragmentation pattern for thiazole derivatives often involves the cleavage of bonds adjacent to the heterocyclic ring. researchgate.netsapub.org Key expected fragments for this compound would include:

[M-HCN]⁺: Loss of hydrogen cyanide from the thiazole ring.

[C₈H₇]⁺ (m/z = 103): A prominent peak corresponding to the stable styryl cation, resulting from cleavage of the bond between the ethenyl group and the thiazole ring.

[C₇H₇]⁺ (m/z = 91): The tropylium (B1234903) cation, a common fragment from benzyl-containing structures.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Ion | Origin |

| 202 | [C₁₁H₁₀N₂S]⁺ | Molecular Ion (M⁺) |

| 103 | [C₈H₇]⁺ | Styryl Cation |

| 91 | [C₇H₇]⁺ | Tropylium Cation |

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure analysis is expected to confirm:

Planarity: The conjugated system, comprising the phenyl ring, ethenyl linker, and thiazole ring, is expected to be largely planar to maximize π-orbital overlap. nih.gov

Conformation: The analysis would confirm the trans conformation of the ethenyl double bond and the relative orientation of the aromatic and heterocyclic rings.

Intermolecular Interactions: In the crystal lattice, molecules are likely to be held together by a network of intermolecular hydrogen bonds, specifically involving the amine protons as donors and the thiazole nitrogen atom as an acceptor (N-H···N), potentially forming centrosymmetric dimers or extended chains. researchgate.net π–π stacking interactions between the planar aromatic and thiazole rings of adjacent molecules may also play a significant role in stabilizing the crystal packing. researchgate.net

Advanced Spectroscopic Probes for Electronic Structure and Excited State Characterization

The comprehensive characterization of the electronic structure and excited-state dynamics of this compound is crucial for understanding its potential in various applications, such as organic electronics and photochemistry. Advanced spectroscopic techniques, in conjunction with quantum chemical computations, provide a powerful toolkit for elucidating the intricate photophysical processes that govern the behavior of this molecule upon light absorption. These methods allow for a detailed mapping of energy levels, transition probabilities, and the lifetimes of excited states.

Investigation into the electronic properties of molecules structurally related to this compound, such as other aminothiazole derivatives, heavily relies on a combination of experimental spectroscopy and theoretical modeling. Techniques like UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental in providing initial insights into the electronic transitions. For instance, the UV-Vis spectrum reveals the energies required to promote electrons from the ground state to various excited states, typically involving π-π* and n-π* transitions within the conjugated system formed by the styryl and thiazole moieties.

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable for interpreting experimental spectra. researchgate.net These calculations can predict the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key parameter that correlates with the molecule's electronic stability and the wavelength of its primary absorption band. nih.gov For similar heterocyclic systems, DFT calculations have been successfully used to optimize ground-state geometry and analyze vibrational spectra, while TD-DFT provides a theoretical basis for understanding electronic transitions observed in UV-Vis spectra. researchgate.net

To probe the fate of the molecule after initial photoexcitation, more sophisticated time-resolved techniques are employed. Transient Absorption (TA) spectroscopy, for example, can monitor the evolution of excited states on timescales from picoseconds to microseconds. rsc.org By using a "pump" laser pulse to excite the molecule and a "probe" pulse to measure absorption at various delay times, TA spectroscopy can identify the formation of transient species like triplet states or charge-transfer states and measure their lifetimes. rsc.orgresearchgate.net These measurements are critical for understanding the pathways of energy relaxation and potential photochemical reactions. researchgate.net

Furthermore, the influence of the molecular environment on the excited state is a significant area of study. Solvatochromism, the change in color of a solution with a change in solvent polarity, is often investigated using fluorescence spectroscopy. rsc.org A pronounced solvatochromic shift can indicate a significant change in the dipole moment of the molecule upon excitation, suggesting the formation of a charge-transfer state. rsc.org Time-resolved fluorescence measurements can reveal how solvent polarity affects the lifetime of the excited state and the balance between radiative (fluorescence) and non-radiative decay pathways. rsc.org

Detailed Research Findings

While specific experimental data for this compound is not extensively published, analysis of analogous compounds provides a clear framework for its expected photophysical properties. Studies on related push-pull molecules containing thienyl and benzothiadiazole units demonstrate that the primary relaxation step after excitation is an internal charge transfer, often accompanied by structural planarization, occurring on a picosecond timescale. rsc.org

The electronic properties are determined by the interplay of the electron-donating amino group and the electron-accepting character of the conjugated system. Theoretical studies on similar structures, like 2-amino-4-methoxybenzothiazole, have utilized DFT and TD-DFT with basis sets such as 6-311++G(d,p) to analyze electronic characteristics. nih.gov These studies calculate HOMO-LUMO energies, map the distribution of electron density, and predict electronic transitions, which show good correlation with experimental UV-Vis spectra. nih.gov

The table below illustrates the kind of data obtained from TD-DFT calculations for a related heterocyclic compound, which would be analogous to the analysis performed for this compound.

Table 1: Representative TD-DFT Calculated Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 350 | 0.58 | HOMO → LUMO (95%) |

| S₀ → S₂ | 310 | 0.12 | HOMO-1 → LUMO (88%) |

This table is illustrative, based on typical results for similar conjugated heterocyclic systems.

Further characterization involves probing the change in dipole moment upon excitation. Stark spectroscopy, a technique that measures the effect of an external electric field on the absorption spectrum, can be used to determine the magnitude and direction of the change in dipole moment (Δµ). nih.gov This provides direct experimental evidence for the charge-transfer character of an excited state. nih.gov For fluorescent molecules like 2-aminopurine, Stark spectroscopy has been instrumental in understanding the excited-state electronic structure. nih.gov

The comprehensive picture of the electronic and excited-state behavior of this compound is thus built by assembling evidence from a suite of these advanced spectroscopic and computational methods.

Table 2: Summary of Spectroscopic Techniques and Insights

| Technique | Information Gained | Relevance to Compound |

|---|---|---|

| UV-Vis Spectroscopy | Energy of electronic transitions (π-π, n-π). | Determines primary absorption wavelengths and HOMO-LUMO gap. |

| Fluorescence Spectroscopy | Emission wavelength, quantum yield, excited-state lifetime, solvatochromism. | Characterizes the emissive properties and interaction with the environment. |

| Transient Absorption (TA) Spectroscopy | Identification and lifetime of short-lived excited states (e.g., triplet states, charge-transfer states). | Maps the relaxation pathways and potential for photochemical reactions. researchgate.netrsc.org |

| DFT/TD-DFT Calculations | Ground and excited-state geometries, frontier molecular orbital energies, theoretical spectra, dipole moments. | Provides a theoretical foundation for interpreting experimental data and understanding electronic structure. researchgate.net |

| Stark Spectroscopy | Change in dipole moment and polarizability upon excitation (Δµ). | Quantifies the charge-transfer character of the excited state. nih.gov |

Theoretical and Computational Chemistry Studies of 4 2 Phenylethenyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. irjweb.com DFT methods are used to optimize the molecular geometry, determine electronic properties, and predict the reactivity of compounds like 4-(2-phenylethenyl)-1,3-thiazol-2-amine (B2995422). researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Their energy levels and, critically, the energy gap (ΔE) between them are fundamental descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netmdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, which is a desirable trait for applications in electronics and optics. mdpi.com

Computational studies on various aminothiazole derivatives consistently show that the distribution of these orbitals is primarily located across the conjugated system. researchgate.net For this compound, the HOMO would be expected to be distributed along the electron-rich thiazole (B1198619) ring and the phenylethenyl group, while the LUMO would also encompass this π-conjugated system. The energy gap for related benzothiazole (B30560) and aminothiazole derivatives has been calculated to be in the range of 4.4 to 4.8 eV, indicating good kinetic stability. mdpi.com

Table 1: Representative DFT-Calculated Frontier Orbital Energies for Analogous Thiazole Derivatives Note: The following data is for structurally related compounds and serves to illustrate the typical values obtained through DFT calculations.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | researchgate.net |

| Benzothiazole Derivative (with -CF₃) | DFT | -6.87 | -2.41 | 4.46 | mdpi.com |

| Benzothiazole Derivative (unsubstituted) | DFT | -6.56 | -1.83 | 4.73 | mdpi.com |

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. acs.org The ESP map illustrates regions of negative potential (electron-rich), typically colored red or orange, which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), colored blue, which are favorable for nucleophilic attack. nih.gov

For aminothiazole derivatives, ESP maps consistently show the most negative potential localized on the nitrogen and sulfur atoms of the thiazole ring due to their high electronegativity and lone pairs of electrons. nih.govnih.gov Conversely, the hydrogen atoms of the amino group and the aromatic ring exhibit positive potential. nih.gov In this compound, the ESP would therefore indicate that the thiazole nitrogen is a primary site for electrophilic interactions, a key factor in designing intermolecular interactions for material science applications. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, such as π → π* and n → π. nih.govkbhgroup.in For conjugated systems like this compound, the key absorptions are expected in the UV-visible range. Studies on related thiazole derivatives show strong bands due to π → π transitions within the aromatic system and n → π* transitions associated with the azomethine and heteroatoms. acs.orgnih.govnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical calculations are highly valuable for assigning signals in experimental spectra and confirming the molecular structure. frontiersin.org For styryl hydrazine (B178648) thiazole hybrids, characteristic signals for the thiazole ring carbons (C-2 and C-5) appear around δ 169.5–156.5 ppm and δ 108.5–102.1 ppm, respectively. nih.gov The agreement between calculated and experimental shifts for related structures is generally very high. mdpi.com

Table 2: Example of Calculated vs. Experimental ¹³C NMR Shifts for a Bis-Thiazole Derivative Note: This data illustrates the accuracy of DFT-GIAO predictions for a related compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| Aliphatic Carbons | 23.94, 26.18, 29.29, 31.50 | Correlated |

| Aromatic Carbons | 109.32, 122.34, 122.54, 125.15 | Correlated |

| C=N | 162.79 | Correlated |

| C=O | 170.37 | Correlated |

| (Source: Adapted from findings on novel bis-thiazole derivatives frontiersin.org) |

Conformational Analysis and Molecular Flexibility Studies

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around single bonds. This is particularly important for flexible molecules like this compound, which has several rotatable bonds in its phenylethenyl linker. These studies identify the lowest energy (most stable) conformers and the energy barriers between them.

Studies on thiazole-containing peptides show that the thiazole ring can significantly influence conformational preferences, sometimes stabilizing unique conformations through intramolecular hydrogen bonds. nih.gov For the target molecule, key conformational questions would involve the planarity of the styryl group relative to the thiazole ring and the orientation of the phenyl group. Computational methods can identify rigid motifs and flexible regions, which is crucial for understanding how the molecule might pack in a solid state or interact with a surface. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single molecules, Molecular Dynamics (MD) simulations provide insight into the physical movements of atoms and molecules over time. youtube.com MD simulations can model the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules, revealing its dynamic behavior, stability, and the nature of its intermolecular interactions. nih.gov

For example, MD simulations performed on 2-aminothiazole (B372263) inhibitors have been used to analyze hydrogen bonding and hydrophobic interactions with target proteins. nih.gov This same methodology can be applied in a non-biological context to study how this compound molecules might self-assemble or interact with a substrate in a material, predicting the stability of these interactions over time. acs.org

Computational Prediction of Structure-Property Relationships for Non-Biological Applications

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies build mathematical models that correlate a molecule's structural or physicochemical descriptors with its activity or properties. imist.malaccei.org For non-biological applications, descriptors calculated using DFT—such as HOMO-LUMO energies, dipole moment, polarizability, and ESP values—can be used to predict material properties. researchgate.netresearchgate.net

For instance, a QSPR model could link the electronic descriptors of thiazole derivatives to their performance as corrosion inhibitors, where adsorption on a metal surface is key. researchgate.netijpsr.com Other potential non-biological applications that can be explored via QSPR for this compound include its potential as an organic semiconductor or a non-linear optical (NLO) material, where properties like a small HOMO-LUMO gap and high polarizability are desirable. imist.ma

In Silico Design Principles for Rational Modification and Derivatization (excluding biological effects)

The rational modification and derivatization of the scaffold "this compound" are significantly guided by theoretical and computational chemistry. These in silico approaches allow for the prediction of molecular properties and the thoughtful design of new analogues with tailored electronic and physicochemical characteristics. Such studies are foundational in understanding how structural changes influence the molecule's behavior at a quantum level, independent of any biological context.

At the heart of the in silico design of 2-aminothiazole derivatives is the strategic modification of its core structure. nih.gov The primary sites for derivatization on the "this compound" molecule are the 2-amino group, the thiazole ring itself, and the phenyl ring of the styryl moiety. Computational tools, particularly those based on quantum chemical calculations, are instrumental in predicting how substitutions at these positions will alter the molecule's properties. researchgate.net

Key computational parameters that guide the rational design of new derivatives include:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For "this compound," MEP analysis can identify the most probable sites for electrophilic and nucleophilic attack, thereby guiding the choice of reagents for derivatization.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. By calculating these values for proposed derivatives, chemists can anticipate changes in reactivity and stability. researchgate.net

The following table outlines potential modifications to the "this compound" structure and the predicted impact on its chemical properties based on general principles of computational chemistry applied to thiazole derivatives.

| Modification Site | Type of Modification | Predicted Effect on Electronic Properties | Rationale |

| 2-Amino Group | Acylation | Decreased nucleophilicity of the amino nitrogen. | The introduction of an electron-withdrawing acyl group delocalizes the lone pair of electrons on the nitrogen, reducing its ability to donate electrons. |

| Alkylation | Increased steric hindrance around the amino group. | The addition of alkyl groups increases the bulkiness, which can influence how the molecule interacts with other chemical species. | |

| Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) | Increased electron density in the π-system of the styryl moiety. | These groups push electron density into the phenyl ring, affecting the overall electronic distribution of the conjugated system. |

| Introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) | Decreased electron density in the π-system of the styryl moiety. | These groups pull electron density from the phenyl ring, altering the molecule's electrostatic potential. | |

| Thiazole Ring (Position 5) | Substitution with an electrophile | Alteration of the thiazole ring's aromaticity and reactivity. | Introduction of a substituent at this position can disrupt the electronic delocalization within the thiazole ring, leading to changes in its chemical behavior. |

Table 1: In Silico Guided Modifications of this compound

Reactivity and Derivatization Chemistry of 4 2 Phenylethenyl 1,3 Thiazol 2 Amine

Transformations at the Thiazole (B1198619) Ring System

The thiazole ring in 2-aminothiazole (B372263) derivatives is an electron-rich aromatic system. The powerful electron-donating effect of the 2-amino group significantly influences the ring's reactivity, particularly towards electrophiles.

Electrophilic Aromatic Substitution (e.g., Halogenation, Sulfonation)

The 2-amino group is a potent activating group that directs electrophilic aromatic substitution primarily to the C5 position of the thiazole ring. wikipedia.org This position is rendered highly nucleophilic due to the resonance donation from the amino group.

Halogenation: The halogenation of 4-substituted-2-aminothiazoles is a well-documented transformation. For instance, bromination can be readily achieved using reagents like N-bromosuccinimide (NBS). In the synthesis of certain analgesic and anti-inflammatory agents, a 4-(4-chlorothiophen-2-yl)thiazol-2-amine intermediate was successfully brominated at the 5-position using NBS at low temperatures. nih.gov Similarly, bromination of 2-amino-4-arylthiazoles has been accomplished using molecular bromine under acidic conditions. nih.gov It is expected that 4-(2-phenylethenyl)-1,3-thiazol-2-amine (B2995422) would react analogously, yielding the 5-bromo derivative.

Sulfonation: Aromatic sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using an electrophile such as sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). masterorganicchemistry.com While specific examples for this compound are not prevalent, the general mechanism involves the attack of the electron-rich aromatic ring on the electrophile. masterorganicchemistry.commasterorganicchemistry.com Given the high electron density at the C5 position of the 2-aminothiazole ring, sulfonation, if successful, would be expected to occur at this site. The reversibility of the sulfonation reaction is a key feature that distinguishes it from other electrophilic substitutions. masterorganicchemistry.com

Nucleophilic Substitution Reactions (e.g., at C2)

While the electron-rich nature of the 2-aminothiazole ring makes it generally unreactive towards nucleophiles, substitution can be achieved by modifying the 2-amino group. A common strategy is the Sandmeyer-type reaction, which involves the conversion of the primary aromatic amine into a diazonium salt. This diazonium group can then be displaced by a wide range of nucleophiles. For example, a 2-aminothiazole derivative was converted to its corresponding 2-chlorothiazole (B1198822) scaffold via diazotization with sodium nitrite (B80452) (NaNO₂) followed by treatment with copper(I) chloride (via CuSO₄ and NaCl). nih.govmdpi.com This method allows for the introduction of various substituents at the C2 position that are not accessible through direct synthesis.

Deprotonation at Acidic C-H Positions (e.g., C2)

The C-H protons of the thiazole ring are generally not highly acidic. However, under the influence of a very strong base, deprotonation can occur. Theoretical studies on related nitrogen-containing heterocycles, such as 4,6-diazido-N-nitro-1,3,5-triazin-2-amine, show that deprotonation can initiate subsequent isomerizations. rsc.org In the context of 2-aminothiazoles, the C5-H proton is the most likely to be abstracted by a strong base, leading to a carbanion that can be trapped by an electrophile. This reactivity is often utilized in the synthesis of more complex heterocyclic systems. For example, the generation of a carbanion from an active methylene (B1212753) component adjacent to a thiazole ring has been used in cyclization reactions to form triazoles. mdpi.com

Reactions Involving the 2-Amino Group

The exocyclic 2-amino group is a primary nucleophile and represents the most common site for derivatization in this compound. Its reactions include acylation, alkylation, and condensation to form a variety of functional groups and new heterocyclic systems. mdpi.comresearchgate.net

Acylation and Alkylation Reactions

The nucleophilic nitrogen of the 2-amino group readily reacts with a variety of electrophiles, such as acylating and alkylating agents.

Acylation: This is a straightforward and high-yielding reaction, typically involving the treatment of the 2-aminothiazole with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). nih.govnih.gov These reactions produce the corresponding N-(thiazol-2-yl)amides. For example, 2-amino-4-phenylthiazole (B127512) has been acylated with various acyl halides in dry pyridine to produce amides in high yields. nih.gov Similarly, reactions with chloroacetyl chloride or acetic anhydride (B1165640) proceed efficiently. nih.gov The resulting amides are often key intermediates in the synthesis of biologically active compounds. mdpi.comnih.gov

| 2-Aminothiazole Derivative | Acylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenylthiazole | Various Acyl Halides | Dry Pyridine | N-(4-phenylthiazol-2-yl)amide | nih.gov |

| 2-Amino-5-(4-acetylphenylazo)thiazole | Acetic Anhydride | Solvent-free | N-acetylated derivative | nih.gov |

| 2-Amino-5-(4-acetylphenylazo)thiazole | Benzoyl Chloride | - | N-benzoyl derivative | nih.gov |

| 2-Amino-4-arylthiazoles | 2-Furoyl Chloride | Microwave irradiation | N-(4-arylthiazol-2-yl)furan-2-carboxamide | nih.gov |

| 2-Amino-4-bromothiazole (Boc-protected) | O-Acetylsalicyloyl Chloride | THF, Et₃N | N-acylated derivative | nih.gov |

Alkylation: The 2-amino group can also be alkylated, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products or reaction at the ring nitrogen. A stepwise approach is often preferred, as seen in a synthesis where 2-aminothiazole was first reacted with 2-chloro-1-bromoethane to yield 2-[(2-chloroethyl)amino]thiazole. nih.gov

Condensation Reactions (e.g., Schiff Base Formation, Annulation to Fused Heterocycles)

The primary amino group serves as a versatile handle for condensation reactions, leading to the formation of imines (Schiff bases) or the construction of fused heterocyclic rings.

Schiff Base Formation: Condensation of the 2-amino group with various aromatic or heterocyclic aldehydes is a common reaction, typically carried out by refluxing the reactants in a solvent like ethanol (B145695). nih.gov This reaction forms a C=N double bond, yielding a Schiff base (or azomethine). nih.gov These compounds are valuable in their own right and as intermediates for further synthesis. For instance, refluxing 2-amino-4-phenylthiazole with different aromatic aldehydes in ethanol has been shown to produce the corresponding 2-arylideneamino-4-phenylthiazoles in good yields. nih.gov

| 2-Aminothiazole Derivative | Aldehyde/Ketone | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenylthiazole | Various Aromatic Aldehydes | Ethanol, reflux | 2-Arylideneamino-4-phenylthiazole | nih.gov |

| 4-(2,4-Diethoxyphenyl)thiazol-2-amine | 1H-Indole-3-carboxaldehyde | Ethanol | Schiff Base | mdpi.com |

| 2-Aminothiazole | 4-Aminoacetophenone | - | (E)-4-(1-(thiazol-2-ylimino)ethyl)aniline | |

| 3-Amino-1,2,4-triazole | 4-Bromothiophen-2-carbaldehyde | Methanol, ultrasound | Thienylmethylidene-aminotriazole | nih.gov |

Annulation to Fused Heterocycles: The 2-aminothiazole moiety is a key building block for the synthesis of fused bicyclic systems, most notably imidazo[2,1-b]thiazoles. This annulation is typically achieved by reacting the 2-aminothiazole with an α-haloketone. rsc.org The reaction proceeds via initial N-alkylation of the endocyclic nitrogen followed by intramolecular cyclization involving the exocyclic amino group. For example, the reaction of 2-aminothiazole with α-bromo-3-methoxyacetophenone in refluxing ethanol yields the corresponding 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole. nih.gov Another important annulation reaction involves the condensation with reagents containing two electrophilic centers, which can lead to the formation of various fused ring systems. rsc.org

Diazotization and Subsequent Transformations

The primary aromatic amine functionality at the C2 position of the thiazole ring is a key site for chemical derivatization through diazotization. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄) at low temperatures. organic-chemistry.orgbyjus.com The reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas). masterorganicchemistry.com

The resulting thiazol-2-diazonium salt is generally unstable and is used immediately in subsequent reactions. doubtnut.com These transformations provide a powerful synthetic route to introduce a variety of substituents at the 2-position of the thiazole ring, a position that is otherwise difficult to functionalize directly.

Common subsequent transformations include:

Sandmeyer-type Reactions : The diazonium group can be replaced by halides (Cl, Br) or a cyano group using the corresponding copper(I) salts (CuCl, CuBr, CuCN). masterorganicchemistry.com

Schiemann Reaction : The introduction of a fluorine atom can be achieved by heating the corresponding diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Hydrolysis : Reaction with water, often upon warming, can replace the diazonium group with a hydroxyl group, yielding the corresponding 2-hydroxythiazole derivative.

Azo Coupling : The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. This reaction is known as a coupling reaction. doubtnut.com

These potential transformations are summarized in the table below.

Table 1: Potential Transformations of the Diazonium Salt of this compound

| Reagent(s) | Product at C2-Position | Reaction Name/Type |

| CuCl / HCl | -Cl (Chloro) | Sandmeyer |

| CuBr / HBr | -Br (Bromo) | Sandmeyer |

| CuCN / KCN | -CN (Cyano) | Sandmeyer |

| HBF₄, then heat | -F (Fluoro) | Schiemann |

| H₂O, heat | -OH (Hydroxy) | Hydrolysis |

| H₃PO₂ | -H (Deamination) | Reduction |

| Phenol / Aniline | -N=N-Ar-OH / -N=N-Ar-NH₂ | Azo Coupling |

Chemical Modifications of the 2-Phenylethenyl Moiety

The exocyclic carbon-carbon double bond in the 2-phenylethenyl group is a versatile handle for a variety of chemical modifications, allowing for the synthesis of derivatives with altered steric and electronic properties.

The styryl double bond is susceptible to a range of addition reactions.

Oxidation : The olefin can be oxidized under various conditions. Treatment with peroxy acids (e.g., m-CPBA) would yield the corresponding epoxide, 4-(oxiran-2-yl(phenyl)methyl)-1,3-thiazol-2-amine. More vigorous oxidation, for example with ozone (O₃) followed by a reductive or oxidative workup, could cleave the double bond to produce 4-formyl-1,3-thiazol-2-amine and benzaldehyde.

Cycloaddition : The 4-alkenyl-1,3-thiazole system can function as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). Research has shown that 4-alkenyl-2-dialkylaminothiazoles react with dienophiles like nitroalkenes with high site-selectivity, regioselectivity, and diastereoselectivity. nih.gov In this context, the C4-C=C-C(thiazole) system acts as an "in-out" diene. For instance, the reaction of a 4-alkenyl-2-aminothiazole with (E)-β-nitrostyrene in acetonitrile (B52724) results in the formation of a 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazole derivative in high yield. nih.gov This reaction proceeds via a [4+2] cycloaddition followed by a 1,3-hydrogen migration that rearomatizes the thiazole ring. nih.gov

Table 2: Example of [4+2] Cycloaddition with a 4-Alkenyl-2-aminothiazole Derivative

| Diene | Dienophile | Conditions | Product | Yield | Reference |

| 4-vinyl-2-(dimethylamino)thiazole | (E)-β-nitrostyrene | Acetonitrile, 25 °C | 2-(dimethylamino)-6-nitro-5-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazole | 82% | nih.gov |

This table illustrates the reactivity of a similar 4-alkenylthiazole system, which is expected to be comparable to this compound.

The phenylethenyl group can exist as two geometric isomers: the E-(trans) isomer and the Z-(cis) isomer. The trans isomer, where the phenyl group and the thiazole ring are on opposite sides of the double bond, is generally the more thermodynamically stable form. The interconversion between these isomers is a key stereochemical transformation.

This isomerization can typically be induced photochemically. researchgate.net Irradiation with ultraviolet (UV) light can promote the trans isomer to an excited state, from which it can relax to form a mixture of cis and trans isomers. nih.govlongdom.org Studies on analogous thieno-thiazolostilbenes have demonstrated that photochemical irradiation promotes trans-cis isomerization, and the isomers can often be separated by chromatography. nih.gov The reverse reaction, cis-to-trans isomerization, can occur thermally in the dark or by irradiation at a different wavelength. researchgate.netnih.gov The mechanism of thermal isomerization can be influenced by solvent polarity and may proceed through either a rotational or an inversion pathway. nih.govlongdom.org

Catalytic Reactions for Selective Modifications

Catalysis plays a crucial role in achieving selective modifications on a multifunctional molecule like this compound. Catalysts can enhance reaction rates and control selectivity, targeting one functional group while leaving others intact.

Catalytic Cycloaddition : As noted in section 5.3.1, Diels-Alder reactions can be promoted by catalysts. Lewis acids such as zinc iodide (ZnI₂) and aluminum chloride (AlCl₃) have been shown to be effective catalysts for the [4+2] cycloaddition of less reactive dienes with methylideneimidazolones, a related class of compounds. mdpi.com Such catalysis could be applied to reactions involving the phenylethenyl moiety to improve yields and reaction times, especially with less reactive dienophiles.

Catalytic Hydrogenation : The selective hydrogenation of the styryl double bond without affecting the thiazole or phenyl rings can be achieved using specific catalytic systems. Catalysts like Palladium on carbon (Pd/C) under controlled conditions (e.g., low hydrogen pressure, room temperature) are commonly used for this purpose. This allows for the synthesis of the saturated analogue, 4-(2-phenylethyl)-1,3-thiazol-2-amine, while preserving the aromatic heterocycle.

Olefin Metathesis : Ruthenium-based catalysts are known to promote olefin metathesis reactions, which could potentially be used to modify the ethenyl linker. researchgate.net While cross-metathesis with another olefin could be challenging due to the potential for self-metathesis, it remains a possible route for derivatization under specific catalytic conditions. The stability of thiazole-2-ylidene ligands in ruthenium catalysts suggests the thiazole core is robust under these conditions. researchgate.net

Table 3: Examples of Catalytic Systems for Selective Modifications

| Reaction Type | Catalyst | Targeted Moiety | Potential Outcome |

| Hydrogenation | Pd/C, H₂ | Ethenyl Double Bond | Selective saturation to an ethyl linker |

| Cycloaddition | ZnI₂ or AlCl₃ (Lewis Acid) | Ethenyl Double Bond | Catalysis of [4+2] cycloaddition reactions |

| Olefin Metathesis | Grubbs or Hoveyda-Grubbs Catalyst | Ethenyl Double Bond | Modification of the olefin via cross-metathesis |

Exploration of Advanced Chemical Applications and Research Niches Non Biological, Non Clinical

Materials Science Applications

The thiazole (B1198619) ring, a key component of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (B2995422), is a versatile building block in the design of functional organic materials. nih.govnih.govrsc.org The presence of both sulfur and nitrogen heteroatoms, combined with the extended π-conjugation provided by the phenylethenyl group, imparts favorable electronic and optical properties to the molecule. chim.it These characteristics are central to its exploration in various materials science domains.

Derivatives of 2-aminothiazole (B372263) are recognized for their fluorescent properties, a phenomenon rooted in their electronic structure. chim.it The core structure of this compound, which combines a thiazole ring with a styryl group, is a known fluorophore. The extended π-conjugation across the molecule allows for efficient absorption of light and subsequent emission at a longer wavelength, a hallmark of fluorescent compounds.

The photoluminescent behavior of thiazole derivatives is a subject of significant research interest. Studies on related thiazole-based fluorophores have demonstrated that their emission properties can be finely tuned by chemical modifications. chim.itresearchgate.net For instance, the introduction of different substituents on the thiazole or phenyl rings can alter the electron density and steric hindrance, thereby influencing the fluorescence quantum yield and emission wavelength. nih.govrsc.org

Research on thiazole-based dyes has shown that the fluorescence quantum yields can range from very low to nearly 100%, depending on the molecular structure and the surrounding environment. nih.govrsc.org For example, some thiazole-based fluorophores exhibit impressive solid-state fluorescence, a highly desirable property for applications in devices. arkat-usa.org The specific fluorescence quantum yield of this compound would be dependent on factors such as the solvent polarity and the presence of any substituents.

Table 1: Illustrative Photophysical Properties of Thiazole-Based Fluorophores This table presents representative data for related thiazole derivatives to illustrate the range of properties observed in this class of compounds.

| Compound Class | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Thiazolothiazole Viologens | - | - | 0.8 - 0.96 acs.org |

| Indazole-benzothiadiazole | 420-450 | 530-600 | 0.77 - 0.96 (in solution); up to 0.31 (solid state) arkat-usa.org |

| Benzothiazole-difluoroborates | 450-570 | 500-560 | Varies from <0.01 to >0.8 depending on substitution nih.gov |

| 2-(2-Hydroxyphenyl)-5-aminothiazoles | - | - | Red emission observed for dicyanovinyl substituted derivative researchgate.net |

The strong fluorescence exhibited by many thiazole derivatives makes them attractive for use in organic light-emitting diodes (OLEDs). uniss.itresearchgate.netnewhavendisplay.com In an OLED, an organic compound emits light in response to an electric current. newhavendisplay.com Compounds with high fluorescence quantum yields are sought after as emitter materials in the emissive layer of OLEDs to enhance device efficiency. rsc.org The sulfur and nitrogen-containing thiazole core can also facilitate electron and charge transport, another crucial property for OLED materials. rsc.org While specific studies on this compound in OLEDs are not widely documented, its structural motifs are found in compounds designed for such applications. researchgate.net

Furthermore, the ability of compounds like this compound to absorb UV light and emit blue light makes them potential candidates for use as fluorescent whitening agents (FWAs). specialchem.comwikipedia.org FWAs are additives that are used to make materials such as plastics and textiles appear whiter and brighter by converting invisible UV light into visible blue light, which compensates for any yellowish tint in the material. wikipedia.org Commercially available FWAs often contain heterocyclic structures, such as benzoxazoles and thiophenediyl benzoxazoles, which share structural similarities with the thiazole core. specialchem.com

Thiazole-containing compounds have been shown to exhibit both photochromic and electrochromic behavior. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, resulting in a color change. Research has demonstrated that incorporating thiazole moieties into molecules like diarylethenes can lead to materials with excellent photochromic properties. nih.gov

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. Thiazolothiazole derivatives have been reported to exhibit reversible electrochromism, switching between different colored states upon reduction and oxidation. acs.orgacs.orgresearchgate.netcharlotte.edu This property is of great interest for applications such as smart windows, electronic displays, and sensors. researchgate.net The thiazole ring in this compound could potentially participate in redox reactions, making it a candidate for incorporation into electrochromic materials.

The rigid, rod-like structure of certain thiazole derivatives makes them suitable for the design of liquid crystalline materials. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Research on 2,4-substituted-1,3-thiazole derivatives has shown that these compounds can exhibit various liquid crystalline phases (mesophases), such as nematic and smectic phases. researchgate.netuobaghdad.edu.iquobasrah.edu.iqresearchgate.net

The introduction of long alkyl chains and other substituents to the thiazole core can influence the type of mesophase and the temperature range over which it is stable. uobasrah.edu.iq The molecular shape and intermolecular interactions of this compound derivatives could potentially lead to the formation of liquid crystalline phases, a desirable property for applications in displays and optical switches.

To harness the optical and electronic properties of this compound and its derivatives for practical applications, they can be incorporated into polymer matrices to create hybrid materials. This can be achieved by physically doping the compound into a polymer film or by chemically incorporating it into the polymer backbone. nih.gov

For instance, photochromic thiazole-containing molecules have been embedded in polymer films to create materials for optical data storage and anti-counterfeiting applications. nih.gov Similarly, electrochromic thiazole derivatives have been used to create polymer-based hydrogels for smart windows and displays. charlotte.edu The compatibility of the thiazole derivative with the polymer matrix is crucial for achieving a uniform material with the desired properties.

Nonlinear Optical (NLO) Materials

The quest for new organic materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics is a dynamic area of research. Organic molecules with extended π-conjugation, donor-acceptor groups, and high molecular hyperpolarizability are key candidates for NLO materials. The structure of this compound, featuring a donor amine group and a conjugated styryl system, suggests its potential as an NLO material.

Research into related 2,4-disubstituted researchgate.netasianpubs.org-thiazoles has demonstrated the promise of this scaffold. For instance, a study on a series of thiazole derivatives revealed that a compound bearing a 2-(3-methylphenoxymethyl)phenyl group and a 4-nitrophenyl substituent exhibited notable NLO properties, superior to the urea (B33335) standard. researchgate.net The NLO response in such molecules is often attributed to the intramolecular charge transfer from the electron-donating groups to the electron-accepting groups through the π-conjugated bridge. In this compound, the amino group acts as a donor, and the phenylethenyl group can be part of the conjugated system that facilitates this charge transfer. The efficiency of this process is a key determinant of the material's second-order NLO susceptibility.

The following table summarizes the NLO properties of a representative 2,4-disubstituted thiazole derivative, highlighting the potential of this class of compounds.

| Compound Name | Substituent at C2 | Substituent at C4 | NLO Activity (vs. Urea) |

| 2-(3-methylphenoxymethyl)phenyl-4-(4-nitrophenyl)-1,3-thiazole | 2-(3-methylphenoxymethyl)phenyl | 4-nitrophenyl | Good |

This table is illustrative and based on findings for structurally related compounds.

Catalytic Applications and Ligand Design

The presence of nitrogen and sulfur heteroatoms in the thiazole ring of this compound makes it an interesting candidate for applications in catalysis, both as a ligand in metal-catalyzed reactions and potentially in organocatalysis.

2-Aminothiazole derivatives have been extensively studied as ligands for transition metals. nih.govacs.orgnih.gov The nitrogen atom of the thiazole ring and the exocyclic amino group can act as coordination sites, forming stable complexes with various metal ions. These complexes have shown catalytic activity in a range of organic transformations. The coordinating ability of aminothiazole-derived Schiff base ligands with metals has been shown to introduce novel reactivity. nih.gov

Studies on metal complexes of 2-aminothiazole Schiff bases have shown that the ligands can coordinate to metal centers like VO(IV), Cr(III), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), often resulting in octahedral or square-pyramidal geometries. nih.gov The electronic properties of the resulting metal complexes, including charge transfer bands from the aminothiazole ligand to the metal ion, are crucial for their catalytic performance. nih.govacs.org The styryl substituent in this compound could further influence the electronic environment of the metal center and the steric bulk of the resulting complex, potentially tuning its catalytic activity and selectivity.

The table below provides examples of metal complexes formed with 2-aminothiazole derivatives, indicating their potential as versatile ligands.

| Ligand Type | Metal Ions Coordinated | Observed Geometry |

| 2-Aminothiazole Schiff bases | VO(IV) | Square-pyramidal |

| 2-Aminothiazole Schiff bases | Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral |

This table is based on research on various 2-aminothiazole derivatives and their metal complexes. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. While there is extensive research on proline and its derivatives as organocatalysts, the exploration of other heterocyclic scaffolds is ongoing. nih.gov The 2-aminothiazole moiety in this compound possesses both a basic amino group and a heterocyclic structure that could potentially participate in catalytic cycles, for example, through hydrogen bonding or by acting as a Brønsted base.

Although direct evidence for the use of this compound as an organocatalyst is not yet available, the broader class of 2-aminothiazoles has been identified as a key structural unit in the synthesis of various biologically active compounds, often involving catalytic steps where the aminothiazole itself could play a role. nih.govmdpi.comresearchgate.net The development of chiral 2-aminothiazole derivatives could also open avenues for their use in asymmetric organocatalysis. Further research is needed to explore the potential of this compound and related structures in this burgeoning field.

Advanced Analytical Chemistry Applications

The fluorescent properties inherent to or inducible in conjugated systems like that of this compound make it a promising candidate for the development of chemosensors and molecular probes.

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes through a change in their fluorescence properties. The 2-aminothiazole scaffold has been successfully employed in the design of chemosensors for various species, including heavy metal ions. nih.gov The sensing mechanism often relies on the coordination of the analyte with the heteroatoms of the thiazole ring and the amino group, which in turn modulates the electronic structure and photophysical properties of the fluorophore.

Styryl-based dyes are also well-known for their fluorescent properties and their sensitivity to the local environment. Research on styrylisoxazoles has shown that these molecules can act as fluorescent probes, with their emission properties being influenced by intramolecular charge transfer. rsc.org The combination of the 2-aminothiazole and styryl moieties in this compound could lead to a chemosensor with high sensitivity and selectivity for specific non-biological analytes. For example, the interaction with a target analyte could restrict or alter the conformation of the molecule, leading to a "turn-on" or "turn-off" fluorescent response.

The following table summarizes the characteristics of some thiazole- and styryl-based chemosensors for non-biological analytes.

| Sensor Type | Target Analyte(s) | Sensing Mechanism |

| Thiazole-based chemosensors | Heavy metal ions (e.g., Cd²⁺, Co²⁺, Cu²⁺) | Metal complexation leading to changes in fluorescence |

| Styrylisoxazole-based probes | Hydrogen sulfide | Reduction of a nitro group to an amine, altering ICT and fluorescence |

This table is based on findings for related classes of compounds. nih.govrsc.org

The development of fluorescent probes for pH sensing is of great interest for various industrial and environmental monitoring applications. The protonation and deprotonation of acidic or basic sites within a fluorophore can significantly alter its electronic structure and, consequently, its absorption and emission spectra. The 2-amino group and the thiazole nitrogen in this compound are potential sites for protonation.

Research on styrylcyanine-based dyes has led to the development of ratiometric fluorescent pH sensors that exhibit shifts in their absorption and emission in response to pH changes in acidic conditions. researchgate.net Similarly, other heterocyclic systems have been successfully functionalized to create pH-sensitive probes. nih.gov For this compound, protonation of the amino group or the thiazole ring nitrogen at different pH values could lead to distinct changes in its fluorescence, potentially allowing for its use as a pH indicator. The extended conjugation provided by the styryl group could contribute to a large Stokes shift, which is a desirable feature in fluorescent probes. A new 1,3,4-oxadiazole (B1194373) derivative with a styryl group was recently reported as a highly selective "turn-on" fluorescent sensor for extremely acidic pH. nih.gov

The table below illustrates the properties of some styryl-based and heterocyclic fluorescent pH probes.

| Probe Type | pH Range of Response | Observed Change |

| Styrylcyanine-based probes | Acidic | Ratiometric shifts in absorption and emission |

| 1,3,4-Oxadiazole with styryl group | Extremely acidic (pH 2) | "Turn-on" fluorescence emission |

| Amino-furopyridine-based compounds | Acidic and basic | Changes in fluorescence intensity and wavelength |

This table is based on data from studies on various fluorescent pH probes. researchgate.netnih.govnih.gov

Photochemistry and Photophysics Research

No dedicated studies on the photochemical or photophysical properties of This compound were identified. Research in this area would be essential to understand the interaction of this compound with light, which is fundamental for applications in materials science, sensor technology, and photocatalysis.

Excited State Dynamics and Energy Transfer Mechanisms

There is no available data concerning the excited state dynamics or energy transfer mechanisms of this compound. Future research could investigate:

Fluorescence and Phosphorescence: Characterization of the emission spectra, quantum yields, and lifetimes to understand the nature of the excited states.

Intramolecular Charge Transfer (ICT): The presence of the electron-donating amino group and the π-conjugated styryl system suggests the potential for ICT upon photoexcitation, a property valuable in the design of molecular sensors and probes.

Photoisomerization: The phenylethenyl (styryl) moiety may undergo trans-cis isomerization upon irradiation, a process with applications in molecular switches and photosensitive materials.

Solvatochromic Effects and Environment Sensing (non-biological)

No studies have been published on the solvatochromic behavior of This compound . Investigating the change in its absorption and emission spectra in solvents of varying polarity would be a critical step in assessing its potential as a non-biological environmental sensor. Such studies would quantify the change in the dipole moment of the molecule upon excitation and its sensitivity to the local environment.

Supramolecular Chemistry and Self-Assembly Studies

There is a lack of research on the role of This compound in supramolecular chemistry and self-assembly. The structure of the molecule, featuring a heterocyclic ring with hydrogen bond donors (amino group) and acceptors (thiazole nitrogen), along with a hydrophobic styryl tail, suggests a predisposition for forming ordered structures through non-covalent interactions. Potential areas for future investigation include:

Hydrogen Bonding Networks: The 2-aminothiazole moiety is capable of forming robust hydrogen bonds, which could direct the self-assembly into one-, two-, or three-dimensional architectures.

π-π Stacking: The aromatic phenyl and thiazole rings could participate in π-π stacking interactions, further stabilizing any self-assembled structures.

Liquid Crystal Properties: The rod-like shape of the molecule could potentially lead to the formation of liquid crystalline phases, which are of interest in display technologies.

Future Research Directions and Unanswered Questions in the Chemistry of 4 2 Phenylethenyl 1,3 Thiazol 2 Amine

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of 2-aminothiazole (B372263) derivatives is a well-established field, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone method. researchgate.net However, for a specific and functionalized molecule like 4-(2-phenylethenyl)-1,3-thiazol-2-amine (B2995422), significant scope for improvement remains. Future research should focus on developing synthetic routes that are not only novel but also highly efficient in terms of yield, purity, and cost-effectiveness.

Key research objectives include:

One-Pot Reactions: Developing one-pot procedures, which combine multiple reaction steps without isolating intermediates, can drastically improve efficiency. Research into methods using reagents like polyphosphate ester (PPE) to facilitate one-pot synthesis from simple precursors could be adapted for this specific thiazole. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasonic energy can accelerate reaction rates, improve yields, and often lead to cleaner products compared to conventional heating. nih.govmdpi.com Tailoring these energy sources for the condensation reaction leading to the 4-styrylthiazole core is a promising avenue.

Stereoselective Synthesis: The phenylethenyl group can exist as E (trans) or Z (cis) isomers. Current synthetic methods may produce a mixture of these isomers. Future work should target the development of stereoselective syntheses to isolate the desired isomer, as the geometry of the styryl group can significantly impact the material's final properties.

Catalyst Optimization: While many syntheses exist, optimizing the catalyst system is crucial. This could involve exploring novel heterogeneous catalysts for easier separation and recycling or developing catalyst-free methods under specific conditions, such as using particular green solvents that also promote the reaction. nanobioletters.comresearchgate.net

Deeper Elucidation of Structure-Property Relationships for Advanced Functional Materials

The true potential of this compound lies in its use as a building block for advanced functional materials. rsc.org Its structure, featuring a conjugated π-system across the phenylethenyl and thiazole moieties, suggests interesting electronic and optical properties. A critical area of future research is to systematically map the relationships between its molecular structure and its macroscopic properties.

Unanswered questions to be addressed include:

How do substitutions on the phenyl ring of the styryl group affect the compound's photophysical properties, such as absorption, fluorescence, and quantum yield?

What is the impact of modifying the 2-amino group on the electronic properties, including the HOMO-LUMO energy gap, which is crucial for applications in organic electronics? nih.gov

How does the planarity and conformation of the molecule, influenced by steric effects from various substituents, correlate with its performance in devices?

Systematic studies involving the synthesis of a library of derivatives and their subsequent characterization will be essential.

Table 1: Hypothetical Structure-Property Relationship Exploration This interactive table outlines potential research paths for tuning the properties of this compound derivatives.

| Modification Site | Substituent Type | Predicted Property Change | Potential Application |

| Phenyl Ring (Styryl) | Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | Red-shift in absorption/emission, lower HOMO-LUMO gap | Organic Light-Emitting Diodes (OLEDs), Dyes |

| Phenyl Ring (Styryl) | Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Blue-shift in absorption/emission, higher HOMO-LUMO gap | Electron-transport materials, Sensors |

| Thiazole C5-Position | Introduction of bulky groups | Disruption of crystal packing, increased solubility | Solution-processable organic electronics |

| 2-Amino Group | N-Arylation / N-Alkylation | Altered intermolecular hydrogen bonding, modified charge transport | Organic Field-Effect Transistors (OFETs) |

Exploration of New Application Domains in Chemical Science (e.g., Energy, Environmental Remediation)

While thiazole derivatives are widely explored in medicinal chemistry, their application in other domains of chemical science is an emerging field. researchgate.netnih.gov The unique electronic structure and presence of heteroatoms in this compound make it a candidate for several novel applications.

Energy Conversion and Storage: The extended conjugated system is ideal for organic electronics. Future research could investigate its use as a component in organic photovoltaics (solar cells) or as an emitter in OLEDs. The thiazole ring can also be incorporated into more complex structures like thiazolo[5,4-d]thiazoles, which are of growing interest in electronics. nih.gov

Environmental Remediation and Sensing: The nitrogen and sulfur atoms in the thiazole ring can act as chelating sites for metal ions. This opens up the possibility of developing sensors for detecting heavy metal pollutants in water. Functionalizing the core structure could lead to selective and sensitive chemosensors.

Corrosion Inhibition: 2-aminothiazole derivatives have been identified as effective corrosion inhibitors for metals. researchgate.net Research could be directed towards evaluating this compound and its derivatives for protecting steel and other alloys in various industrial environments.

Integration of Advanced Computational and Experimental Approaches for Rational Design

The trial-and-error approach to materials discovery is being replaced by rational design, which is powered by the synergy between computational modeling and experimental synthesis. researchgate.net This integrated approach is a vital future direction for unlocking the full potential of the this compound scaffold.

Computational Screening: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and spectroscopic properties of virtual derivatives before they are synthesized. nih.govmdpi.com This allows researchers to screen large libraries of potential molecules and prioritize the most promising candidates for experimental work.

Predictive Modeling: By calculating properties like the HOMO-LUMO energy gap, ionization potential, and electron affinity, computational studies can guide the design of materials tailored for specific applications, such as matching the energy levels required for efficient charge transfer in a solar cell. nih.gov

Mechanism Elucidation: Computational tools can help elucidate reaction mechanisms for the synthesis of these molecules, leading to the optimization of reaction conditions for higher yields and fewer byproducts.

This feedback loop, where computational predictions guide experimental efforts and experimental results validate and refine computational models, will accelerate the development of new materials based on this thiazole core. nih.gov

Sustainability and Green Chemistry in Future Research Endeavors

Future chemical research must prioritize sustainability. The principles of green chemistry provide a framework for developing chemical processes that are environmentally benign and economically viable. mdpi.com Applying these principles to the synthesis and application of this compound is a crucial research endeavor.

Key areas for green chemistry integration include:

Benign Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, ethanol (B145695), or novel systems like deep eutectic solvents (DES). researchgate.netnih.gov

Energy Efficiency: Employing methods like microwave or ultrasound heating to reduce reaction times and energy consumption. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. One-pot syntheses are particularly advantageous in this regard. mdpi.com

Renewable Feedstocks: Exploring the possibility of deriving the initial building blocks for the synthesis from renewable, bio-based sources rather than petroleum-based feedstocks.

By embedding sustainability into the research and development process, the next generation of materials derived from this compound can be created with minimal environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.